N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a heterocyclic acetamide derivative featuring a benzodioxolyl group linked via an oxyacetamide bridge to a substituted pyrimidine ring. Key structural elements include:
- Benzodioxolyl moiety: A fused bicyclic system known for enhancing metabolic stability and modulating electronic properties .
- Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with methyl and 4-methylphenyl groups.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-3-5-15(6-4-13)21-22-14(2)9-20(24-21)26-11-19(25)23-16-7-8-17-18(10-16)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFAPXWGCESMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include:
Benzodioxole derivatives: Prepared via cyclization reactions.
Pyrimidine derivatives: Synthesized through condensation reactions.
Acylation agents: Such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Cancer Research, a related compound demonstrated an IC50 value of 0.3 µM against acute biphenotypic leukemia cells (MV4-11) and 1.2 µM against acute monocytic leukemia cells (MOLM13). The mechanism involved the downregulation of phospho-ERK1/2 levels, indicating a targeted action on the MAPK signaling pathway .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study: Neuroprotection in Animal Models
A study highlighted that similar benzodioxole derivatives provided neuroprotection in rodent models subjected to oxidative stress, reducing markers associated with neuronal damage . This suggests potential applications in treating cognitive deficits.
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
Research indicated that compounds with similar structures inhibited TNF-alpha and IL-6 production in vitro, showcasing their potential for treating inflammatory diseases .
Table 2: Summary of Pharmacological Effects
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrimidine-Acetamide Hybrids
The target compound shares structural similarities with several pyrimidine-acetamide derivatives, differing primarily in substituents and linkage chemistry. Key comparisons include:
Key Observations:
- Linkage Chemistry : The target compound uses an oxyacetamide bridge, whereas analogues like 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide employ a thioacetamide linker. Thioethers may enhance lipophilicity but reduce metabolic stability compared to ethers .
- Pyrimidine Substitution: The 4-methylphenyl group in the target compound contrasts with the thienopyrimidine system in N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations:
- Melting Points: Analogues with rigid substituents (e.g., thienopyrimidine in ) exhibit higher melting points (~190–196°C), suggesting stronger crystal packing forces compared to the target compound (data needed for direct comparison).
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H22N4O4
- Molecular Weight : 370.4 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyrimidin-4-yloxy)acetamide
- Canonical SMILES : CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC4=C(C=C3)OCO4
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades and cellular responses .
- Nucleic Acid Interaction : There is potential for interaction with DNA and RNA, which could impact gene expression and protein synthesis.
Antitumor Activity
Studies indicate that this compound exhibits significant antitumor properties. In vitro evaluations have shown:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
- Results : The compound demonstrated potent cytotoxic effects against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
Preliminary studies have evaluated the antimicrobial properties of the compound against various pathogens.
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 15.62 µg/mL |
| Candida albicans | Moderate | 15.62 µg/mL |
| Escherichia coli | Weak | Not determined |
These results indicate that the compound may have broad-spectrum antimicrobial activity, warranting further investigation into its efficacy and mechanisms.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationships (SAR) of similar compounds to elucidate the biological activity of this compound:
- Antitumor Studies : A series of analogs were synthesized based on the benzodioxole scaffold, leading to the identification of compounds with enhanced potency against various cancer cell lines. The modifications on the pyrimidine ring were crucial for improving activity .
- Enzyme Interaction Studies : Investigations into the inhibition of topoisomerase II revealed that compounds with similar structures exhibited better activity than established chemotherapeutics like etoposide .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to various biological targets, providing insights into its mechanism of action and guiding further synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
